Cas no 503424-79-1 (2-(3-methyl-1-benzothiophen-5-yl)acetonitrile)

2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile is a versatile organic intermediate primarily used in pharmaceutical and agrochemical synthesis. Its benzothiophene core structure, combined with the reactive acetonitrile moiety, makes it valuable for constructing heterocyclic compounds and functionalized derivatives. The methyl substitution at the 3-position enhances stability while maintaining reactivity in further transformations, such as cyclizations or nucleophilic additions. This compound is particularly useful in the development of biologically active molecules due to its ability to serve as a precursor for pharmacophores. High purity and consistent quality ensure reliable performance in research and industrial applications, supporting efficient synthetic routes in medicinal chemistry and material science.
2-(3-methyl-1-benzothiophen-5-yl)acetonitrile structure
503424-79-1 structure
Product Name:2-(3-methyl-1-benzothiophen-5-yl)acetonitrile
CAS No:503424-79-1
MF:C11H9NS
MW:187.260861158371
MDL:MFCD01830420
CID:2661766
PubChem ID:821950
Update Time:2025-05-20

2-(3-methyl-1-benzothiophen-5-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(3-methyl-1-benzothiophen-5-yl)acetonitrile
    • AA-516/30131054
    • CS-0262459
    • Z1681331200
    • (3-methyl-1-benzothien-5-yl)acetonitrile
    • EN300-8269125
    • 503424-79-1
    • MDL: MFCD01830420
    • Inchi: 1S/C11H9NS/c1-8-7-13-11-3-2-9(4-5-12)6-10(8)11/h2-3,6-7H,4H2,1H3
    • InChI Key: XRHHNJVDTJROLI-UHFFFAOYSA-N
    • SMILES: S1C=C(C)C2C=C(CC#N)C=CC1=2

Computed Properties

  • Exact Mass: 187.04557046Da
  • Monoisotopic Mass: 187.04557046Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 52Ų

2-(3-methyl-1-benzothiophen-5-yl)acetonitrile Pricemore >>

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Additional information on 2-(3-methyl-1-benzothiophen-5-yl)acetonitrile

2-(3-Methyl-1-Benzothiophen-5-yl)Acetonitrile: A Comprehensive Overview

2-(3-Methyl-1-Benzothiophen-5-yl)Acetonitrile (CAS No. 503424-79-1) is a compound of significant interest in the fields of organic chemistry, materials science, and pharmacology. This molecule, characterized by its unique structure featuring a benzothiophene ring system and an acetonitrile group, has garnered attention due to its potential applications in drug discovery and advanced materials. The benzothiophene moiety, a heterocyclic aromatic compound, is known for its stability and versatility, making it a valuable component in various chemical frameworks.

The synthesis of 2-(3-Methyl-1-Benzothiophen-5-yl)Acetonitrile involves a series of well-established organic reactions, including nucleophilic substitutions and cyclizations. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its production. For instance, the use of transition metal catalysts has significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.

One of the most promising areas of research involving 2-(3-Methyl-1-Benzothiophen-5-yl)Acetonitrile is its role in drug design. The molecule's ability to act as a scaffold for bioactive compounds has been extensively studied. Researchers have explored its potential as an anti-inflammatory agent, leveraging its structural similarity to known therapeutic agents. Moreover, the compound's ability to modulate cellular signaling pathways has opened new avenues for its use in treating chronic diseases such as cancer and neurodegenerative disorders.

In the realm of materials science, 2-(3-Methyl-1-Benzothiophen-5-yl)Acetonitrile has shown potential as a precursor for advanced materials such as conductive polymers and organic semiconductors. Its electronic properties, particularly its ability to undergo redox reactions, make it a candidate for applications in flexible electronics and energy storage devices. Recent studies have demonstrated that incorporating this compound into polymer blends can enhance their electrical conductivity without compromising mechanical properties.

The environmental impact of 2-(3-Methyl-1-Benzothiophen-5-yl)Acetonitrile has also been a topic of interest. Researchers have investigated its biodegradability and toxicity profiles to ensure its safe use in industrial and medical applications. Preliminary findings suggest that the compound exhibits low toxicity under standard conditions, making it suitable for use in formulations intended for human exposure.

Looking ahead, the development of novel derivatives of 2-(3-Methyl-1-Benzothiophen-5-yl)Acetonitrile is expected to further expand its utility across diverse fields. Collaborative efforts between chemists, biologists, and engineers are paving the way for innovative solutions that leverage this compound's unique properties. As research continues to uncover new applications, 2-(3-Methyl-1-Benzothiophen-5-yl)Acetonitrile stands poised to play a pivotal role in advancing modern science and technology.

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